3-乙基-1,3-噻唑-3-溴化物

描述

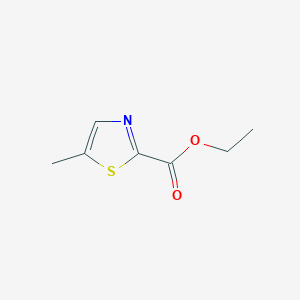

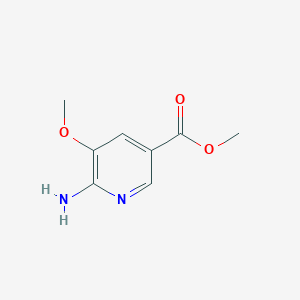

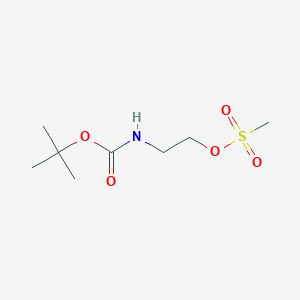

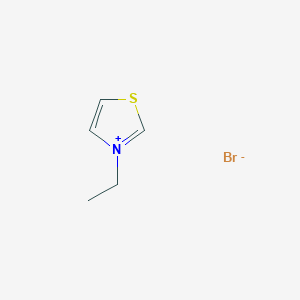

3-Ethyl-1,3-thiazol-3-ium bromide is a useful research chemical . It has a molecular formula of C5H8BrNS and a molecular weight of 194.1 g/mol.

Synthesis Analysis

Thiazole derivatives, including 3-Ethyl-1,3-thiazol-3-ium bromide, can be synthesized through various methods. One such method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,3-thiazol-3-ium bromide consists of a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The exact structure can be determined using various spectroscopic tools such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis

Thiazoles, including 3-Ethyl-1,3-thiazol-3-ium bromide, have been gaining considerable attention due to their broad applications in different fields . They are used in the synthesis of various compounds with potent antitumor, antioxidant, and antimicrobial activities .科学研究应用

催化和有机合成

钌配合物中的催化性质:衍生自咪唑溴化物的 N-杂环卡宾 (NHC) 配体已被用于创建钌配合物,该配合物在转移氢化条件下显示出还原酮和醛的活性 (Mejuto 等人,2015)。

离子液体作为反应介质:咪唑溴化物用作配位聚合物的合成和结晶的溶剂,证明了离子液体在促进化学反应中的作用 (廖等人,2006)。

发光和材料科学

双发射荧光性质:噻唑共轭吡啶溴化物表现出溶剂敏感的电荷转移吸收行为和双发射荧光性质,这对光物理应用具有重要意义 (李等人,2009)。

银 (I) 和金 (I) 配合物的发光:具有二乙基缩醛官能化的 N-杂环卡宾的银和金配合物由于弱的金属-金属相互作用而显示出发光,突出了在光学材料中的潜在应用 (莱特纳等人,2011)。

绿色化学和环境应用

用于绿色合成的离子液体:基于咪唑溴化物的离子液体已被用作挥发性有机溶剂的绿色、可回收替代品,用于催化合成,表明它们在促进环保化学过程中的作用 (亚瓦里等人,2009)。

铜腐蚀抑制:咪唑溴化物离子液体已被研究作为铜的腐蚀抑制剂,展示了它们在金属保存和工业应用中的潜力 (瓦斯塔格等人,2018)。

未来方向

Thiazoles, including 3-Ethyl-1,3-thiazol-3-ium bromide, continue to attract attention due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent biological activities .

属性

IUPAC Name |

3-ethyl-1,3-thiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NS.BrH/c1-2-6-3-4-7-5-6;/h3-5H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYTPMXZMPRAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601182 | |

| Record name | 3-Ethyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,3-thiazol-3-ium bromide | |

CAS RN |

63423-96-1 | |

| Record name | 3-Ethyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。